5-(Difluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-1H-indazole is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to the indazole ring, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
It’s worth noting that difluoromethyl groups are often used in medicinal chemistry to modulate the properties of drug molecules .
Mode of Action
For instance, the fragmentation of a difluoromethyl-containing compound can yield a difluoromethyl radical, which can then add to other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The introduction of a difluoromethyl group into a molecule can significantly alter its biochemical properties and interactions .
Result of Action
The difluoromethyl group can potentially alter the properties of the molecule it is attached to, which could lead to various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1H-indazole typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method is the reaction of indazole with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl sulfonyl chloride in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-1H-indazole
- 5-(Chloromethyl)-1H-indazole
- 5-(Bromomethyl)-1H-indazole
Comparison: 5-(Difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(difluoromethyl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVKQYEKHEJJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.